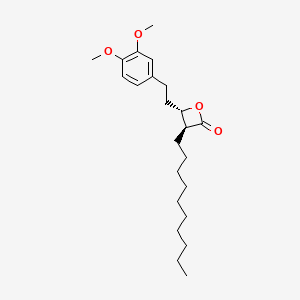
Pefabloc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pefabloc is an irreversible serine proteinase inhibitor. Pefabloc efficiently inhibits both human and rat platelet activating factor (PAF)-degrading acetylhydrolase (acetylhydrolase).
Aplicaciones Científicas De Investigación
1. Pancreas Preservation and Islet Recovery
- Pefabloc has been employed in pancreas preservation and islet recovery studies. For instance, its use in combination with the two-layer method (TLM) was investigated to see if it could extend preservation times while improving viable islet recovery from both primate and human pancreata (Matsumoto et al., 2003).
2. Protease Inhibition
- Pefabloc is a potent, nontoxic, and irreversible inhibitor of platelet activating factor (PAF)-degrading acetylhydrolase. This makes it a valuable tool in studies involving acetylhydrolase and its associated activities (Dentan et al., 1996).
- In islet isolation processes, Pefabloc has been used to inhibit endogenous proteases such as trypsin, chymotrypsin, and elastase, which are crucial for improving islet yields (Umeadi et al., 2008).
3. Islet Isolation Process
- Studies have also evaluated the efficacy of Pefabloc in the islet isolation process, particularly its ability to inhibit key serine proteases during this process (Rose et al., 2003).
4. Drug Development and Protease Assays
- Pefabloc's role in drug development has been explored, particularly in protease inhibition assays developed in millifluidic devices. This is instrumental in studying the efficiency of protease inhibitors and their reversibility, providing valuable insights for drug development (Jannat & Yang, 2019).
5. Oral Protein Formulations
- In the development of oral protein formulations, Pefabloc has been used for its ability to provide gastro protection and enhance stability against pancreatic enzymes. This is particularly relevant for the formulation of oral vaccines with specific antigens (De Koninck et al., 2010).
6. TGF-beta Activation Studies
- Pefabloc has been shown to inhibit latent TGF-beta activation in human seminal plasma, which is significant for understanding immunosuppressive agents in this context (Chu & Kawinski, 1998).
7. Pharmaceutical Research
- In pharmaceutical research, Pefabloc has been examined for its potential to enhance the intestinal permeability of certain drugs, as in the case of the growth hormone-releasing peptide hexarelin (Fagerholm et al., 1998).
8. Serine Protease Inhibitor Research
- Its role as a serine protease inhibitor has been explored, particularly how it suppresses pancreatic endogenous proteases and modulates bacterial neutral proteases, which is crucial in islet isolation and yield enhancement (Nduaguibe et al., 2010).
Propiedades
Número CAS |
2131171-67-8 |
|---|---|
Nombre del producto |
Pefabloc |
Fórmula molecular |
C31H33N5O4S2 |
Peso molecular |
603.76 |
Nombre IUPAC |
1-((S)-3-(3-carbamimidoylphenyl)-2-(naphthalene-2-sulfonamido)propanoyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H33N5O4S2/c32-29(33)24-9-3-6-21(16-24)17-28(35-42(39,40)27-13-12-22-7-1-2-8-23(22)18-27)31(38)36-14-4-10-25(20-36)30(37)34-19-26-11-5-15-41-26/h1-3,5-9,11-13,15-16,18,25,28,35H,4,10,14,17,19-20H2,(H3,32,33)(H,34,37)/t25?,28-/m0/s1 |
Clave InChI |
PIFQUSTVOQWPJQ-NMXAJACMSA-N |
SMILES |
O=C(N1CCCC(C(NCC2=CC=CS2)=O)C1)[C@H](CC3=CC(C(N)=N)=CC=C3)NS(C4=CC5=CC=CC=C5C=C4)(=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pefabloc; Pefabloc PL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



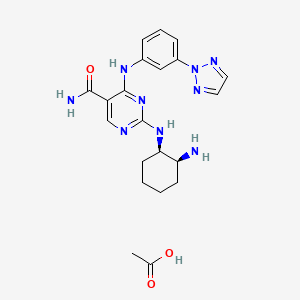
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
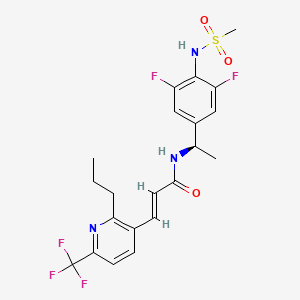
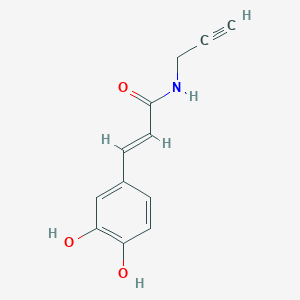
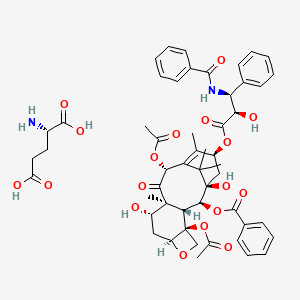
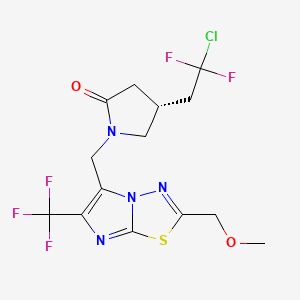
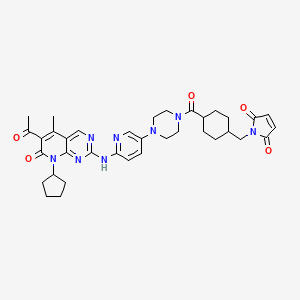
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
